Cas no 62669-75-4 (Coumarin338)

Coumarin 338 is a fluorescent dye belonging to the coumarin family, known for its strong emission in the blue-green region (~450–500 nm). It exhibits high quantum yield and photostability, making it suitable for applications in laser dyes, organic light-emitting diodes (OLEDs), and fluorescence labeling. Its solvatochromic properties allow for tunable emission based on solvent polarity, which is advantageous in sensing and imaging studies. Coumarin 338 is also valued for its compatibility with various polymer matrices, enhancing its utility in optoelectronic materials. The compound's synthetic versatility further enables modifications to tailor its photophysical properties for specialized applications.
Coumarin338 structure
Coumarin338 structure
Product Name:Coumarin338
CAS No:62669-75-4
MF:C20H23NO4
MW:341.40092587471
CID:57912
PubChem ID:112912
Update Time:2025-10-05

Coumarin338 Chemical and Physical Properties

Names and Identifiers

    • Coumarin 338
    • tert-Butyl 2,3,6,7-tetrahydro-11-oxo-7H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carboxylate
    • EINECS 263-688-3
    • 62669-75-4
    • tert-butyl 4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylate
    • 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester
    • NS00035124
    • DTXSID0069622
    • Coumarin338
    • AKOS024285417
    • Ethyl2-morpholinecarboxylate
    • tert-Butyl 11-oxo-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylate
    • tert-Butyl 2,3,6,7-tetrahydro-11-oxo-7H,5H,11H-(1)benzopyrano(6,7,8-ij)quinolizine-10-carboxylate
    • SCHEMBL10123976
    • 1H,5H,11H-(1)Benzopyrano(6,7,8-ij)quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester
    • Inchi: 1S/C20H23NO4/c1-20(2,3)25-19(23)15-11-13-10-12-6-4-8-21-9-5-7-14(16(12)21)17(13)24-18(15)22/h10-11H,4-9H2,1-3H3
    • InChI Key: XSHJSSYQUYNTBG-UHFFFAOYSA-N
    • SMILES: O1C(C(C(=O)OC(C)(C)C)=CC2=CC3CCCN4CCCC(=C12)C4=3)=O

Computed Properties

  • Exact Mass: 341.16300
  • Monoisotopic Mass: 341.163
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 605
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.9
  • Topological Polar Surface Area: 55.8A^2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.2064 (rough estimate)
  • Melting Point: 171 ºC
  • Boiling Point: 477.03°C (rough estimate)
  • Flash Point: 544 °C at 760 mmHg
  • Refractive Index: 1.5614 (estimate)
  • PSA: 59.75000
  • LogP: 3.51210
  • Solubility: Not available

Coumarin338 Security Information

  • Hazard Category Code: R20/21/22;R36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xn
  • Safety Term:S26;S37/39
  • Risk Phrases:R20/21/22; R36/37/38

Coumarin338 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C274005-50mg
Coumarin338
62669-75-4
50mg
$ 210.00 2022-04-01
TRC
C274005-100mg
Coumarin338
62669-75-4
100mg
$ 340.00 2022-04-01
TRC
C274005-250mg
Coumarin338
62669-75-4
250mg
$ 680.00 2022-04-01

Additional information on Coumarin338

Comprehensive Overview of Coumarin 338 (CAS No. 62669-75-4): Properties, Applications, and Innovations

Coumarin 338 (CAS No. 62669-75-4) is a highly versatile fluorescent dye belonging to the coumarin derivatives family. Renowned for its exceptional photophysical properties, this compound has garnered significant attention in both industrial and academic research. With a molecular formula of C20H18N2O4, Coumarin 338 exhibits strong blue-green fluorescence under UV light, making it invaluable for applications ranging from laser dyes to bioimaging probes. Its unique structure and stability under various conditions have positioned it as a preferred choice for advanced material science and life sciences research.

The growing interest in fluorescent dyes like Coumarin 338 aligns with contemporary trends in sustainable chemistry and green technology. Researchers are increasingly exploring its potential in solar cell enhancements and OLED (organic light-emitting diode) technologies, where its high quantum yield and tunable emission spectra offer promising advantages. Additionally, the compound's compatibility with biocompatible materials has spurred innovations in medical diagnostics, particularly in cancer detection and cellular imaging.

One of the most frequently searched questions about Coumarin 338 revolves around its synthesis methods and purity standards. Industrial-grade Coumarin 338 typically undergoes rigorous purification processes, including column chromatography and recrystallization, to achieve >98% purity. This ensures optimal performance in sensitive applications such as fluorescence microscopy and sensor development. Furthermore, its solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO) makes it adaptable for diverse experimental setups.

In the realm of consumer products, Coumarin 338 is often utilized as a optical brightener in textiles and plastics. Its ability to absorb UV light and re-emit it in the visible spectrum enhances the vibrancy of materials, meeting the demand for eco-friendly colorants. This application has gained traction amid rising consumer awareness of non-toxic additives and sustainable manufacturing practices. Notably, the compound's low environmental persistence and biodegradability further bolster its appeal in green chemistry initiatives.

Recent advancements in nanotechnology have expanded the horizons for Coumarin 338. Scientists are investigating its integration into quantum dot systems and nanoparticle coatings to develop next-generation photonic devices. These innovations address key challenges in energy efficiency and light-harvesting systems, resonating with global efforts to combat climate change. The compound's role in photo-stable materials also makes it a candidate for UV-protective coatings in automotive and aerospace industries.

From a commercial perspective, the market for Coumarin 338 is projected to grow steadily, driven by its expanding applications in photonics and biotechnology. Suppliers emphasize batch-to-batch consistency and regulatory compliance, particularly for use in FDA-approved medical devices. As industries prioritize high-performance materials, the demand for specialized coumarin-based dyes like Coumarin 338 is expected to rise, reinforcing its status as a cornerstone of modern material science.

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